molecular formula C9H12N2OS2 B012502 2-(Acetamido)ethyl-2'-pyridyl disulfide CAS No. 104704-27-0

2-(Acetamido)ethyl-2'-pyridyl disulfide

Cat. No. B012502
M. Wt: 228.3 g/mol
InChI Key: BUUANTVIKUHWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetamido)ethyl-2'-pyridyl disulfide (AED) is a chemical compound that has been widely used in scientific research. It is a disulfide compound that contains a pyridine ring and an acetamido group. AED has been found to have various biological and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of 2-(Acetamido)ethyl-2'-pyridyl disulfide involves the formation of disulfide bonds with cysteine residues in proteins. This can lead to changes in protein structure and function, as well as alterations in cellular signaling pathways. 2-(Acetamido)ethyl-2'-pyridyl disulfide has also been found to have antioxidant properties, which may contribute to its biological effects.

Biochemical And Physiological Effects

2-(Acetamido)ethyl-2'-pyridyl disulfide has been found to have a range of biochemical and physiological effects, including the modulation of protein structure and function, the regulation of redox signaling pathways, and the prevention of oxidative stress. 2-(Acetamido)ethyl-2'-pyridyl disulfide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in the development of new therapies.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Acetamido)ethyl-2'-pyridyl disulfide in lab experiments is its ability to selectively target cysteine residues in proteins, allowing for the specific modification of these residues. 2-(Acetamido)ethyl-2'-pyridyl disulfide is also relatively easy to synthesize and purify, making it a cost-effective reagent for research. However, one limitation of 2-(Acetamido)ethyl-2'-pyridyl disulfide is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate safety precautions when working with 2-(Acetamido)ethyl-2'-pyridyl disulfide.

Future Directions

There are many potential future directions for research involving 2-(Acetamido)ethyl-2'-pyridyl disulfide. One area of interest is the development of new therapies based on 2-(Acetamido)ethyl-2'-pyridyl disulfide's anti-inflammatory and anti-cancer properties. Another potential direction is the use of 2-(Acetamido)ethyl-2'-pyridyl disulfide in the study of protein folding and misfolding, particularly in the context of neurodegenerative diseases. Additionally, 2-(Acetamido)ethyl-2'-pyridyl disulfide may have applications in the development of new materials, such as disulfide-containing polymers and hydrogels.

Synthesis Methods

2-(Acetamido)ethyl-2'-pyridyl disulfide can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with pyridine-2-thiol, followed by reaction with acetic anhydride. Another method involves the reaction of pyridine-2-thiol with 2-bromoethyl acetate, followed by reaction with sodium hydrosulfide.

Scientific Research Applications

2-(Acetamido)ethyl-2'-pyridyl disulfide has been used in a range of scientific research applications, including studies on the role of disulfide bonds in protein structure and function, as well as investigations into the mechanisms of redox signaling and oxidative stress. 2-(Acetamido)ethyl-2'-pyridyl disulfide has also been used as a reagent in the synthesis of disulfide-containing peptides and proteins.

properties

CAS RN

104704-27-0

Product Name

2-(Acetamido)ethyl-2'-pyridyl disulfide

Molecular Formula

C9H12N2OS2

Molecular Weight

228.3 g/mol

IUPAC Name

N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide

InChI

InChI=1S/C9H12N2OS2/c1-8(12)10-6-7-13-14-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12)

InChI Key

BUUANTVIKUHWDL-UHFFFAOYSA-N

SMILES

CC(=O)NCCSSC1=CC=CC=N1

Canonical SMILES

CC(=O)NCCSSC1=CC=CC=N1

Other CAS RN

104704-27-0

synonyms

2-(acetamido)ethyl-2'-pyridyl disulfide
2-AEPD

Origin of Product

United States

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